3,4-dimethoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide
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Overview
Description
3,4-DIMETHOXY-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups on the benzene ring and a morpholine-substituted pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3,4-dimethoxybenzoic acid with an appropriate amine under condensation conditions.
Introduction of the Pyrimidine Moiety: The next step involves the introduction of the pyrimidine moiety. This can be achieved by reacting the intermediate with 4-methyl-6-(morpholin-4-yl)pyrimidine under suitable conditions.
Final Coupling: The final step involves coupling the intermediate with 4-aminophenyl to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the benzene ring can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,4-DIMETHOXY-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamide: Lacks the pyrimidine moiety and morpholine substitution.
4-Methyl-6-(morpholin-4-yl)pyrimidine: Lacks the benzamide core.
N-(4-Aminophenyl)benzamide: Lacks the methoxy groups and pyrimidine moiety.
Uniqueness
3,4-DIMETHOXY-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE is unique due to the combination of methoxy-substituted benzamide and morpholine-substituted pyrimidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27N5O4 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C24H27N5O4/c1-16-14-22(29-10-12-33-13-11-29)28-24(25-16)27-19-7-5-18(6-8-19)26-23(30)17-4-9-20(31-2)21(15-17)32-3/h4-9,14-15H,10-13H2,1-3H3,(H,26,30)(H,25,27,28) |
InChI Key |
WSGUDLVTIVNTQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)N4CCOCC4 |
Origin of Product |
United States |
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